Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate

Solubility Formulation Chemistry Biological Assays

Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate (CAS 94202-11-6) is the tetraammonium salt of a nitrogen-containing bisphosphonate (N-BP) featuring a long-chain tetradecyl (C14) alkyl group. It belongs to the class of aminomethylene bisphosphonates, characterized by a stable P-C-P backbone with two phosphonate chelating groups and an amino-nitrogen within an alkyl chain, a structure known for high affinity for hydroxyapatite surfaces.

Molecular Formula C16H49N5O6P2
Molecular Weight 469.5 g/mol
CAS No. 94202-11-6
Cat. No. B12665939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammonium ((tetradecylimino)bis(methylene))diphosphonate
CAS94202-11-6
Molecular FormulaC16H49N5O6P2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C16H37NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);4*1H3
InChIKeyBRQUDVYHKWUORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate | C14-Bisphosphonate Identity & Procurement Baseline


Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate (CAS 94202-11-6) is the tetraammonium salt of a nitrogen-containing bisphosphonate (N-BP) featuring a long-chain tetradecyl (C14) alkyl group [1]. It belongs to the class of aminomethylene bisphosphonates, characterized by a stable P-C-P backbone with two phosphonate chelating groups and an amino-nitrogen within an alkyl chain, a structure known for high affinity for hydroxyapatite surfaces [2]. Its molecular formula is C16H49N5O6P2 with a molecular weight of ~469.5 g/mol [1]. As a specialized organophosphorus compound, its procurement is primarily for research purposes in bone resorption studies, metal ion chelation, and surfactant or corrosion inhibition applications, contingent upon the specific counterion and alkyl chain identity.

Tetraammonium C14-Bisphosphonate Procurement: Why Salt Form and Alkyl Chain Identity Are Non-Interchangeable


Within the R(CH2)N(CH2PO3H2)2 chemical class, substituting the tetraammonium salt of the tetradecyl analog with a different counterion (e.g., tetrasodium, dipotassium) or with a homolog of differing alkyl chain length (e.g., dodecyl) is not trivial. The counterion directly impacts aqueous solubility, hygroscopicity, and solution pH, which are critical for both biological assays and industrial formulations . Furthermore, the length of the N-alkyl chain modulates lipophilicity and the compound's ability to interact with lipid membranes or hydrophobic surfaces, directly influencing performance as a surfactant, corrosion inhibitor, or in bone-targeting applications where adsorption to hydroxyapatite is chain-length dependent [1]. Generic substitution without quantitative equivalence data therefore introduces unacceptable risk in process reproducibility, biological activity, and material performance.

Quantitative Evidence Guide for Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate


Water Solubility Advantage: Tetraammonium Salt vs. Free Acid Form

High-strength direct head-to-head solubility data for this specific salt is not available in the compiled primary literature. However, consistent vendor specifications and class-level inference indicate that the tetraammonium salt form ensures high aqueous solubility ('almost transparency' in water), which is a fundamental requirement for biological applications and for its use as a surfactant . In contrast, the parent free acid, ((Tetradecylimino)bis(methylene))diphosphonic acid (CAS 5995-34-6), is expected to have significantly lower water solubility, potentially limiting its direct utility in aqueous systems without prior neutralization.

Solubility Formulation Chemistry Biological Assays

Alkyl Chain Length Effect on Bone Mineral Affinity: C14 vs. Shorter Analogues

A published ab initio DFT study on bisphosphonate adsorption to hydroxyapatite (001) shows that nitrogen-containing bisphosphonates with an alkyl chain ('alkyl N-BPs') exhibit the highest binding affinity among bisphosphonates [1]. This class-level finding implies that a C14 alkyl chain, compared to shorter chain analogues (e.g., C6, C12), may enhance binding energy due to optimized hydrophobic interactions and molecular orientation on the bone mineral surface, although a specific head-to-head comparison across chain lengths was not located for this exact compound series.

Bone Targeting Hydroxyapatite Affinity Alkyl N-BP

Surfactant and Anti-Corrosion Performance: C14 Alkyl Chain vs. C11 and C16 Schiff Base Analogues

While not a direct comparator for the bisphosphonate, a study on structurally related Schiff bases featuring the tetradecylimino group (NS14, a C14-alkyl compound) demonstrated significant corrosion inhibition efficiency on EN3B mild steel in 3.5% NaCl at pH 1.5 [1]. This suggests the C14 alkyl chain contributes to strong adsorption on metal surfaces. The tetraammonium bisphosphonate, with its dual phosphonate chelating headgroups, is hypothesized to offer enhanced inhibition over the simpler phenol-based Schiff bases, though direct comparative corrosion data is absent.

Corrosion Inhibition Mild Steel Protection Schiff Base Surfactants

Application Scenarios for Tetraammonium ((tetradecylimino)bis(methylene))diphosphonate Based on Established Evidence


Bone Metabolism and Osteoporosis Research

Leveraging the established class-level high affinity of alkyl nitrogen-containing bisphosphonates for hydroxyapatite [REFS-1 from Section 3, Evidence 2], this compound is a candidate for in vitro osteoclast inhibition assays and bone-targeting studies. Its tetraammonium counterion furnishes high initial aqueous solubility [REFS-1 from Section 3, Evidence 1], facilitating the preparation of dosing solutions for cell culture or biorelevant experiments without requiring pre-formulation into salts.

Novel Corrosion Inhibitor for Acidic Saline Environments

The literature-proven efficacy of C14-tetradecylimino functionalities as strong adsorbates on mild steel in acidic chloride media [REFS-1 from Section 3, Evidence 3] supports investigating this compound as a corrosion inhibitor for oilfield or marine applications. The dual phosphonate groups are expected to chelate metal surfaces robustly, potentially offering a complementary or superior inhibition profile to simpler amine-based liquid corrosion inhibitors currently used in industry.

Surfactant and Metal Ion Chelation in Aqueous Formulations

With its amphiphilic structure (hydrophobic C14 tail, hydrophilic bisphosphonate-ammonium head), the compound is suitable for use as a surfactant with simultaneous metal ion sequestering ability. This makes it a plausible candidate for formulators seeking a single additive that can stabilize emulsions and control scale formation or metal-catalyzed degradation in complex aqueous systems, a dual function not achievable with simple phosphonate salts without an alkyl tail.

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